Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate
Description
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
benzyl (6S)-6-hydroxy-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C13H18N2O3/c16-12-8-14-6-7-15(9-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m0/s1 |
InChI Key |
XWEDUWZFKDUGMQ-LBPRGKRZSA-N |
Isomeric SMILES |
C1CN(C[C@H](CN1)O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC(CN1)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Comparative Data Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Catalysts | Yield (%) | Enantiomeric Excess (%) | Notes |
|---|---|---|---|---|---|
| Diazepane ring formation | Cyclization of diamine + dihaloalkane | Diamine, dihaloalkane, base | 70-85 | Racemic or resolved | Requires purification for enantiopurity |
| Hydroxylation at C-6 | Stereoselective hydroxylation | Chiral catalyst or enzyme | 60-75 | >95 | Critical for (S)-configuration |
| Carboxylation | Introduction of carboxyl group | CO2 or carboxylation reagents | 80-90 | N/A | Precursor for esterification |
| Benzyl ester formation | Esterification | Benzyl alcohol, DCC or acid chloride | 85-95 | Maintains stereochemistry | Mild conditions to avoid racemization |
| Chiral resolution | Crystallization of cocrystals | Chiral acids or bases | 50-70 | >99 | Used to separate enantiomers from racemate |
Analytical and Characterization Data
The synthesized Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate is characterized by:
- NMR Spectroscopy : Confirms the chemical shifts corresponding to the diazepane ring protons, hydroxy group, and benzyl ester protons.
- Chiral HPLC : Determines the enantiomeric excess and confirms the (S)-configuration.
- Mass Spectrometry : Confirms molecular weight (250.29 g/mol).
- X-ray Crystallography : Provides definitive stereochemical assignment of the (S)-configuration at the 6-position.
Chemical Reactions Analysis
Hydrolysis Reactions
The benzyl ester group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
| Reaction Conditions | Products | Mechanism | Key Observations |
|---|---|---|---|
| 1 M HCl, reflux, 6–8 hrs | (S)-6-hydroxy-1,4-diazepane-1-carboxylic acid | Acid-catalyzed ester cleavage | Complete conversion with no racemization observed at the chiral center. |
| 0.5 M NaOH, 60°C, 4 hrs | Sodium salt of the carboxylic acid | Base-mediated saponification | Requires anhydrous conditions to avoid side reactions. |
Hydrolysis is critical for generating intermediates used in peptide mimetics and prodrug synthesis.
Oxidation Reactions
The secondary hydroxyl group at position 6 is susceptible to oxidation.
| Oxidizing Agent | Conditions | Products | Notes |
|---|---|---|---|
| Jones reagent (CrO₃/H₂SO₄) | 0°C, 30 min | (S)-6-oxo-1,4-diazepane-1-carboxylate | High yield (>85%); ketone confirmed via IR (C=O stretch at 1715 cm⁻¹). |
| Pyridinium chlorochromate | RT, 2 hrs | Same ketone product | Milder conditions; avoids overoxidation. |
Oxidation studies indicate that steric hindrance from the diazepane ring slows reaction kinetics compared to acyclic analogs.
Alkylation and Ether Formation
The hydroxyl group participates in nucleophilic substitution reactions.
| Alkylating Agent | Base/Catalyst | Products | Regioselectivity |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 80°C, 12 hrs | Benzyl (S)-6-methoxy-1,4-diazepane-1-carboxylate | Exclusive O-alkylation; no N-alkylation observed. |
| Allyl bromide | NaH, THF, 0°C, 2 hrs | Allyl ether derivative | Rapid reaction due to strong base activation. |
Microwave-assisted alkylation (e.g., 90 s irradiation) enhances regioselectivity for N-4 positions in related diazepines, as shown by computational studies (MP2/6-31G* level) . This suggests similar tunability for the target compound under optimized conditions.
Benzyl Ester Transformations
The benzyl ester serves as a protective group and participates in transesterification.
| Reagents | Conditions | Products | Applications |
|---|---|---|---|
| H₂, Pd/C (10%) | Ethanol, RT, 3 hrs | (S)-6-hydroxy-1,4-diazepane-1-carboxylic acid | Catalytic hydrogenation cleaves the benzyl group quantitatively. |
| Trimethylsilyl chloride | Pyridine, 0°C, 1 hr | Silyl-protected intermediate | Facilitates further functionalization at the carboxylate. |
Comparative Reactivity
A comparative analysis of functional group reactivity is summarized below:
Mechanistic Insights
-
Deprotonation Dynamics : Ab initio calculations (HF/6-31G*) reveal that N-4 alkylation in diazepines is rate-limited by deprotonation, whereas N-1 alkylation depends on bond formation .
-
Steric Effects : The diazepane ring’s conformation restricts access to the N-1 position, favoring O- or N-4 modifications.
This compound’s versatility in bond-forming reactions makes it valuable for synthesizing bioactive molecules, particularly in neurological drug discovery.
Scientific Research Applications
Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The benzyl group can enhance the compound’s ability to bind to proteins or enzymes, affecting their activity. The diazepane ring may also play a role in stabilizing the compound’s interaction with its targets, leading to specific biological effects.
Comparison with Similar Compounds
Diazepane Derivatives
Diazepane derivatives vary in substituents and stereochemistry. For example:
- The (R)-configuration may alter chiral recognition in biological systems.
- Benzyl (S)-6-amino-1,4-diazepane-1-carboxylate: An amino group at position 6 introduces basicity, enabling salt formation (e.g., hydrochloride), which enhances solubility compared to the hydroxyl analog.
Key Differences :
Benzazepine Derivatives: Benazepril Hydrochloride
Benazepril hydrochloride, a 1-benzazepine derivative, is an angiotensin-converting enzyme (ACE) inhibitor used for hypertension. Key structural and functional contrasts include:
- Ring Size : Benazepril’s six-membered benzazepine core vs. the seven-membered diazepane in the target compound. Larger rings may confer conformational flexibility.
- Functional Groups : Benazepril contains a carboxylate salt and ethyl ester, whereas the target compound has a benzyl ester and hydroxyl group. The carboxylate in Benazepril increases water solubility (as a hydrochloride salt), while the benzyl ester in the target compound enhances lipophilicity .
- Biological Activity : Benazepril’s ACE inhibition relies on its carboxylate interacting with zinc in the enzyme active site. The target compound’s lack of a carboxylate suggests divergent pharmacological roles.
Benzyl Ester-Containing Compounds: Benzathine Benzylpenicillin
Benzathine benzylpenicillin, a beta-lactam antibiotic, shares a benzyl group but differs fundamentally:
- Core Structure : The beta-lactam ring in penicillin is critical for antibacterial activity, unlike the diazepane core.
- Ester Stability : Benzyl esters in both compounds may hydrolyze under acidic or enzymatic conditions, but the penicillin’s beta-lactam ring is more prone to degradation. The target compound’s ester stability could be superior in physiological environments .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Hydrogen Bonding and Crystallinity: The hydroxyl group in the target compound likely facilitates intermolecular hydrogen bonds, as described by graph set analysis , leading to distinct crystal packing compared to non-hydroxylated analogs. This could influence melting points and solubility.
- Biological Relevance : While Benazepril’s carboxylate is critical for ACE inhibition, the target compound’s benzyl ester and hydroxyl group suggest alternative applications, such as prodrug design or enzyme inhibition via different mechanisms.
- Synthetic Utility : The benzyl ester in the target compound may serve as a protective group for carboxylic acids, offering advantages in multi-step syntheses over ethyl esters due to slower hydrolysis rates .
Biological Activity
Benzyl (S)-6-hydroxy-1,4-diazepane-1-carboxylate, also known as 6-hydroxy-[1,4]diazepane-1-carboxylic acid benzyl ester, is a compound of significant interest in pharmaceutical and biochemical research. Its unique structural features contribute to various biological activities, making it a valuable candidate for further exploration in drug development and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈N₂O₃
- Molecular Weight : 250.29 g/mol
- Structural Features :
- A diazepane ring
- A hydroxyl group at the sixth position
- A benzyl ester at the carboxylic acid moiety
These characteristics provide the compound with distinct chemical reactivity and biological interactions that are crucial for its activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxyl and ester groups may influence its binding affinity to enzymes or receptors, potentially modulating their activity. Although the precise mechanisms remain under investigation, studies suggest that it may act as an enzyme inhibitor or modulator in biochemical pathways.
1. Enzyme Inhibition
Research has highlighted the potential of this compound as an inhibitor of human chymase, an important enzyme involved in various physiological processes including inflammation and tissue remodeling. A series of studies have focused on the design and synthesis of derivatives that exhibit potent inhibitory activity against chymase, demonstrating the compound's utility in treating conditions related to excessive chymase activity .
2. Cytotoxicity Evaluation
In vitro studies have assessed the cytotoxic effects of this compound against cancer cell lines such as PANC1 (human pancreatic carcinoma) and SH-SY5Y (human neuroblastoma). While most derivatives showed low toxicity at varying concentrations, some exhibited moderate cytotoxicity, indicating a potential for further development as anticancer agents .
| Compound | Cell Line | Concentration (μM) | Viability (%) |
|---|---|---|---|
| 3d | PANC1 | 100 | 51 |
| 2c | SH-SY5Y | 50 | 127 |
| 2d | SH-SY5Y | 50 | 196 |
3. Neuroprotective Potential
Recent investigations into the neuroprotective properties of related compounds suggest that this compound may have implications in neuroprotection. Compounds with similar structures have shown promise in enhancing cell survival and exhibiting radical scavenging activities, which are critical in neurodegenerative disease contexts .
Case Studies
Case Study: Chymase Inhibition
A study conducted on a series of benzyl-substituted diazepanes demonstrated that specific modifications could enhance inhibitory potency against chymase. The optimization process involved structure-based drug design and led to the identification of compounds with novel interaction modes that could be explored for therapeutic use .
Case Study: Cytotoxicity Assessment
In a systematic evaluation of synthesized diazepane derivatives, researchers found that while most compounds were non-toxic at lower concentrations, one derivative showed significant cytotoxicity at higher doses. This finding underscores the need for careful dosing considerations in potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
